6-Iodobenzo[d][1,2,3]triazin-4(3H)-one
Description
Contextualization within the Benzo[d]nih.govacs.orgresearchgate.nettriazinone Scaffold Chemistry
The benzo[d] nih.govacs.orgresearchgate.nettriazin-4(3H)-one core is a bicyclic heteroaromatic system that has been the subject of considerable chemical investigation. The synthesis of this scaffold can be achieved through various methods, with a common route involving the diazotization of 2-aminobenzamides. acs.orgresearchgate.net More recent and milder synthetic approaches have also been developed to construct this heterocyclic system. acs.org
The reactivity of the benzo[d] nih.govacs.orgresearchgate.nettriazin-4(3H)-one scaffold is characterized by the interplay of its fused benzene (B151609) and triazinone rings. The triazinone portion, with its multiple nitrogen atoms and a carbonyl group, offers sites for various chemical transformations. The nitrogen atom at the 3-position (N3) can be readily alkylated or arylated to introduce a wide range of substituents.
The introduction of an iodine atom at the 6-position of the benzene ring, as in 6-Iodobenzo[d] nih.govacs.orgresearchgate.nettriazin-4(3H)-one, is a critical structural modification. Halogen atoms, particularly iodine, are known to influence a molecule's properties in several ways. The presence of iodine can enhance lipophilicity, which may affect the compound's ability to cross biological membranes. Furthermore, the carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This chemical handle allows for the straightforward introduction of diverse functional groups at the 6-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Significance of Benzo[d]nih.govacs.orgresearchgate.nettriazinone and Related Nitrogen-Containing Heterocyclic Systems in Chemical Biology and Drug Discovery Research
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. rdd.edu.iq Their prevalence stems from their ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like proteins and nucleic acids.
The benzo[d] nih.govacs.orgresearchgate.nettriazinone scaffold itself has been investigated for a range of biological activities. Studies have revealed that derivatives of this scaffold exhibit potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net For instance, certain substituted benzotriazinones have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net The mechanism of action for these compounds is often attributed to their ability to intercalate into DNA or inhibit key enzymes involved in cellular proliferation.
The broader family of triazines, of which benzotriazinones are a part, displays a wide spectrum of pharmacological properties. jmchemsci.com This diverse bioactivity underscores the potential of the 6-iodinated derivative. The iodine atom can not only serve as a synthetic handle but may also contribute directly to the biological activity. In some instances, halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to a biological target. researchgate.netmdpi.com
The exploration of 6-Iodobenzo[d] nih.govacs.orgresearchgate.nettriazin-4(3H)-one and its derivatives, therefore, represents a promising frontier in the quest for new therapeutic agents. The combination of a biologically relevant scaffold with a versatile chemical handle offers a powerful platform for the design and synthesis of novel molecules with potentially valuable pharmacological profiles. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully elucidate its potential in chemical biology and drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4IN3O |
|---|---|
Molecular Weight |
273.03 g/mol |
IUPAC Name |
6-iodo-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4IN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |
InChI Key |
KWROEIXIUUADOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodobenzo D 1 2 3 Triazin 4 3h One and Its Analogues
General Synthetic Strategies for the Benzo[d]acs.orgrsc.orgnih.govtriazin-4(3H)-one Core
The construction of the bicyclic benzotriazinone system is a critical step, and several synthetic routes have been established, ranging from classical cyclization reactions to modern photochemical methods.
Intramolecular cyclization is a cornerstone for the synthesis of the benzotriazinone core. The most traditional and widely employed method involves the diazotization of 2-aminobenzamide (B116534) or its derivatives. nih.govacs.org This reaction typically uses sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid to generate an in-situ diazonium salt from the primary aromatic amine. nih.govacs.org The subsequent intramolecular attack by the amide nitrogen onto the diazonium group leads to ring closure and formation of the triazinone ring. While effective, this method's reliance on strong acids and sodium nitrite can be problematic, potentially releasing toxic nitrogen oxides and limiting its substrate scope. nih.govresearchgate.netresearchgate.net
To circumvent these harsh conditions, milder protocols have been developed. One such modification employs a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid, allowing for a one-pot diazotization and cyclization of 1,2-aryldiamines under more benign conditions. acs.orgresearchgate.netresearchgate.net
A distinct heterocyclization strategy involves the use of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes as precursors. acs.orgnih.govorganic-chemistry.org This method proceeds via an intramolecular heterocyclization under basic conditions. The reaction is initiated by the deprotonation of the acidic α-carbon of the TosMIC (p-toluenesulfonylmethyl isocyanide) moiety. acs.orgnih.gov The resulting anion performs a nucleophilic attack on the electrophilic azide (B81097) group, triggering a cyclization cascade that ultimately forms the benzotriazine ring. acs.orgnih.gov This approach provides a novel pathway to the core structure without requiring nitrites or harsh acidic environments. organic-chemistry.orgconsensus.app
While organometallic catalysis is not typically used for the primary synthesis of the benzotriazinone core, it is extensively employed for its subsequent derivatization and transformation into other valuable chemical scaffolds. nih.govacs.org These reactions often proceed via a denitrogenative pathway, where the triazine ring opens with the extrusion of nitrogen gas (N₂).
Nickel-Catalyzed Reactions: Nickel catalysis has been effectively used for cross-electrophile coupling reactions of benzotriazinones. acs.orgnih.gov In these transformations, the benzotriazinone acts as an aryl electrophile. For instance, a nickel-catalyzed denitrogenative coupling with alkyl halides (using manganese as a reductant) provides an efficient route to ortho-alkylated secondary benzamides. acs.orgmdpi.com Similarly, coupling with aryl bromides (using zinc as a reductant) yields ortho-arylated benzamide (B126) derivatives. acs.orgnih.gov These reactions demonstrate the utility of the benzotriazinone scaffold as a stable precursor for generating ortho-substituted benzamides, a common motif in medicinal chemistry. acs.orgacs.orgnih.gov
Palladium-Catalyzed Reactions: Palladium catalysis enables a diverse range of denitrogenative transformations of benzotriazinones. A notable example is the palladium-catalyzed carbonylation, which uses carbon monoxide to convert benzotriazinones into N-substituted phthalimides or phthalic diamides in a single step. nih.govacs.orgresearchgate.net Palladium catalysts also facilitate the denitrogenative vinylation of benzotriazinones with reagents like vinylene carbonate to produce isoquinolinones. rsc.org Furthermore, reaction with isocyanides in the presence of a palladium catalyst generates 3-(imino)isoindolin-1-ones through the formation of an intermediate azapalladacycle. acs.org
Copper-Catalyzed Reactions: The application of copper catalysis in the direct derivatization of the benzo[d] acs.orgrsc.orgnih.govtriazin-4(3H)-one core is less documented compared to nickel and palladium. However, copper-based coordination polymers involving the related benzotriazole (B28993) scaffold have been shown to catalyze various organic transformations, such as the one-pot synthesis of dihydropyridines and azide-alkyne cycloaddition (click chemistry) reactions. scispace.comsoton.ac.uksoton.ac.ukrsc.org
| Catalyst System | Coupling Partner(s) | Product Type | Reference(s) |
| Nickel | |||
| Ni(bpy)Cl₂ / Mn | Alkyl Halides (Cl, Br, I) | ortho-Alkylated Benzamides | acs.org |
| Ni Catalyst / Zn | Aryl Bromides | ortho-Arylated Benzamides | acs.orgnih.gov |
| NiCl₂(DME) / bpy / TBAI / Mn | Alkyl Sulfonates | ortho-Alkyl Benzamides | mdpi.com |
| Palladium | |||
| Pd(0) Catalyst | Carbon Monoxide (CO) | Phthalimides / Phthalic Diamides | nih.govacs.orgresearchgate.net |
| PdCl₂ | Vinylene Carbonate | Isoquinolinones | rsc.org |
| Pd Catalyst | Isocyanides | 3-(Imino)isoindolin-1-ones | acs.org |
| Pd(0) Catalyst | 1-(2-iodophenyl)-3-aryltriaz-1-enes, CO | 3-Arylbenzo-1,2,3-triazin-4(3H)-ones | organic-chemistry.org |
Beyond traditional diazotization, alternative ring closure methods have emerged. A notable metal-free approach is the photochemical cyclization of acyclic aryl triazine precursors. nih.govorganic-chemistry.org This reaction proceeds upon exposure to visible light (e.g., 420 nm violet light) and does not require any additives or photocatalysts. acs.org The mechanism is believed to involve an unprecedented nitrogen-centered Norrish-type reaction, which includes a acs.orgacs.org-hydrogen shift, leading to N-N bond formation and ring closure. nih.govacs.org This method has been successfully implemented in continuous flow reactors, offering high yields, short reaction times, and enhanced safety and scalability. nih.govacs.org
Another alternative is the oxidative rearrangement of 3-aminoindazoles, which can be functionalized to yield diverse benzotriazinones at room temperature. organic-chemistry.org This halogen-induced ring expansion is often facilitated by the use of water as a cosolvent. organic-chemistry.org
Introduction of Halogen Functionality into Benzo[d]acs.orgrsc.orgnih.govtriazin-4(3H)-one Scaffolds
The synthesis of 6-Iodobenzo[d] acs.orgrsc.orgnih.govtriazin-4(3H)-one can be achieved either by direct halogenation of the pre-formed benzotriazinone ring or by constructing the ring from an already halogenated precursor.
The direct and regioselective halogenation of the benzotriazinone scaffold presents a synthetic challenge due to multiple reactive sites on the benzene (B151609) ring. While general protocols for the direct C-H iodination of N-heterocycles exist, specific examples for the C-6 iodination of benzo[d] acs.orgrsc.orgnih.govtriazin-4(3H)-one are not widely reported. rsc.orgscispace.com These general methods often employ a source of iodine, such as potassium iodide (KI) or elemental iodine (I₂), in the presence of an oxidant. nih.govnih.gov For related heterocyclic systems, electrophilic iodination has been demonstrated, such as the C-8 iodination of a 1,3-diphenylbenzo[e] acs.orgrsc.orgacs.orgtriazin-7(1H)-one, suggesting that direct halogenation is feasible, although regioselectivity remains a key consideration.
A more controlled and common strategy for producing 6-Iodobenzo[d] acs.orgrsc.orgnih.govtriazin-4(3H)-one is to begin with a commercially available or synthesized precursor that already contains the iodine atom at the desired position on the benzene ring. consensus.app The most direct approach involves using 2-amino-5-iodobenzamide (B1582221) as the starting material. This compound can then undergo the classical diazotization and intramolecular cyclization reaction described in section 2.1.1 to form the target 6-Iodobenzo[d] acs.orgrsc.orgnih.govtriazin-4(3H)-one. This "late-stage" ring formation ensures unambiguous placement of the iodine atom at the C-6 position.
This principle is also applicable to other synthetic routes. For instance, in the heterocyclization pathway, a halogenated 2-azidobenzaldehyde (B97285) (e.g., 5-iodo-2-azidobenzaldehyde) can be used to prepare the corresponding halogenated 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursor, which then cyclizes to form the 6-iodobenzotriazinone derivative. acs.org This approach provides excellent control over the final substitution pattern of the heterocyclic product.
Derivatization Strategies for 6-Iodobenzo[d]wikipedia.orglibretexts.orgnih.govtriazin-4(3H)-one
The chemical scaffold of 6-Iodobenzo[d] wikipedia.orglibretexts.orgnih.govtriazin-4(3H)-one presents multiple sites for structural modification, enabling the synthesis of a diverse library of analogues. The primary strategies for derivatization focus on functionalization at the N3 position of the triazine ring, substitution of the iodine atom on the benzenoid ring, and chemical alteration of the triazinone moiety itself. These approaches allow for systematic exploration of the structure-activity relationships of this class of compounds.
N-Functionalization and Analog Design
The nitrogen atom at the 3-position (N3) of the benzotriazinone ring is a key site for introducing a wide range of substituents. This process, known as N-functionalization, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, as well as to explore new binding interactions with biological targets.
The N-H proton of the triazinone ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion readily reacts with various electrophilic reagents, such as alkyl or benzyl (B1604629) halides, to yield N-substituted derivatives. Common conditions for these alkylation reactions involve the use of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). juniperpublishers.com
For instance, the alkylation of related quinazolinone systems has been achieved with reagents like ethyl chloroacetate (B1199739) and benzyl chloride, leading to the corresponding N-substituted products in high yields. juniperpublishers.com This methodology is directly applicable to 6-Iodobenzo[d] wikipedia.orglibretexts.orgnih.govtriazin-4(3H)-one for the synthesis of analogues bearing diverse functional groups at the N3 position. The introduction of moieties containing esters, amides, or various cyclic structures can be achieved through this route, significantly expanding the chemical diversity of the core structure.
Table 1: Representative Conditions for N-Alkylation of Heterocyclic Cores
| Alkylating Agent | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| Ethyl Chloroacetate | K₂CO₃ | DMF | Room Temp. | N-CH₂CO₂Et |
| Benzyl Chloride | Cs₂CO₃ | DMF | 70 °C | N-CH₂Ph |
Data inferred from analogous reactions on related heterocyclic systems. juniperpublishers.comsapub.org
Substitution Reactions on the Benzenoid Ring
The iodine atom at the 6-position of the benzotriazinone core is an exceptionally versatile handle for introducing further structural diversity through cross-coupling reactions. Aryl iodides are highly reactive substrates for a variety of palladium-catalyzed transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. princeton.edu
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 6-position. nih.govresearchgate.net
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.orgnih.gov This strategy is widely used to synthesize anilines, which are key intermediates in many pharmaceutical compounds. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos) and a base such as sodium tert-butoxide. youtube.com
Sonogashira Coupling: This method is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne. nih.govmdpi.com It is catalyzed by both palladium and a copper(I) co-catalyst. The resulting aryl alkynes are valuable precursors for the synthesis of more complex molecules.
Table 2: Common Palladium-Catalyzed Reactions for Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Example) | Key Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | C-C (Aryl-Aryl) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOtBu | C-N (Aryl-Amine) |
These are general examples; specific conditions may vary.
While less common for aryl iodides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) could potentially occur if the ring is sufficiently activated by other electron-withdrawing groups. libretexts.orgsemanticscholar.org However, palladium-catalyzed reactions remain the predominant strategy for the functionalization of the C-I bond.
Modifications at the Triazinone Moiety
The triazinone ring itself offers opportunities for chemical modification, although these transformations can be more complex than N-functionalization or C-I substitution.
One potential modification is the conversion of the carbonyl group at C4 into a thiocarbonyl group. This can typically be achieved by treatment with Lawesson's reagent, yielding the corresponding 6-Iodobenzo[d] wikipedia.orglibretexts.orgnih.govtriazine-4(3H)-thione. Such a transformation alters the electronic properties and hydrogen-bonding capabilities of the molecule.
Furthermore, the triazinone ring can undergo reactions involving nucleophilic attack at the C4 carbonyl carbon. The reaction of related benzotriazines with nucleophiles like alcohols in the presence of a base can lead to the formation of 4-alkoxy-benzo[d] wikipedia.orglibretexts.orgnih.govtriazine derivatives. nih.govacs.org This indicates the susceptibility of the C4 position to nucleophilic addition-elimination reactions, providing a pathway to 4-substituted analogues.
Another significant transformation of the 1,2,3-benzotriazin-4(3H)-one scaffold is its use in denitrogenative reactions. researchgate.net Under thermal or metal-catalyzed conditions (e.g., using palladium, rhodium, or iridium catalysts), the triazinone ring can lose a molecule of dinitrogen (N₂). The resulting reactive intermediate, a benzocyclopropenone or a related species, can be trapped by various reagents, leading to the formation of entirely new heterocyclic systems like isoindolinones or isoquinolinones. researchgate.net This ring transformation strategy represents a more profound modification of the original scaffold, opening access to different classes of compounds.
Advanced Reaction Mechanisms and Selectivity in Benzo D 1 2 3 Triazinone Synthesis
Mechanistic Insights into Benzo[d]nih.govacs.orgnih.govtriazinone Formation
The synthesis of the benzo[d] nih.govacs.orgnih.govtriazinone core, including the 6-iodo derivative, can be achieved through several distinct mechanistic pathways. These routes begin with appropriately substituted benzene (B151609) precursors and proceed through various intermediates to form the characteristic triazine ring.
The most conventional method involves the diazotization of 2-aminobenzamides . nih.govnih.gov In this process, a 2-aminobenzamide (B116534), such as 2-amino-5-iodobenzamide (B1582221), is treated with a nitrite (B80452) source (e.g., sodium nitrite, NaNO₂) under strong acidic conditions (e.g., HCl). nih.govmdpi.com The reaction proceeds through the formation of a diazonium salt intermediate from the primary amine. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the diazonium group, leading to the formation of the triazinone ring with the elimination of water. Milder variations of this protocol have been developed using reagents like polymer-supported nitrite or tert-butylnitrite to avoid the harsh acidic conditions. nih.gov
A mechanistically different approach is the photochemical cyclization of amide-bearing aryl triazines . nih.gov This method utilizes acyclic aryl triazine precursors which, upon exposure to violet light (420 nm), undergo a photocyclization. nih.govacs.org The reaction is understood to operate via a nitrogen-centered nih.govnih.gov-hydrogen shift, a transformation related to the Norrish type II reaction, which culminates in the formation of the benzotriazinone ring and N-methylacetamide as the sole byproduct. nih.gov
Another innovative route is the oxidative rearrangement of 3-aminoindazoles . nih.govresearchgate.net This transformation allows for the production of diverse functionalized 1,2,3-benzotriazin-4(3H)-ones in good yields at room temperature. The presence of water as a cosolvent is crucial, as it facilitates a halogen-induced ring expansion of the 3-aminoindazole precursor under oxidative conditions to form the six-membered triazinone ring. researchgate.net
Other notable mechanisms include a palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide and a redox cyclization of benzamides using nitrous oxide following treatment with sec-butyl lithium. nih.gov
| Mechanistic Pathway | Typical Precursor for 6-Iodo Derivative | Key Reagents/Conditions | Core Transformation |
|---|---|---|---|
| Diazotization & Cyclization | 2-Amino-5-iodobenzamide | NaNO₂, HCl, 0 °C | Formation of diazonium salt followed by intramolecular attack by amide nitrogen. nih.govnih.gov |
| Photochemical Cyclization | Amide-bearing 4-iodo-aryl triazene | Violet light (420 nm), Continuous flow | Nitrogen-centered nih.govnih.gov-H shift (Norrish type II-like reaction). nih.govacs.org |
| Oxidative Rearrangement | Substituted 3-amino-6-iodoindazole | Oxidizing agent, Water (cosolvent) | Halogen-induced ring expansion of the five-membered indazole ring. researchgate.net |
Biological Relevance and Target Exploration of Benzo D 1 2 3 Triazin 4 3h One Scaffolds and Derivatives
Structure-Activity Relationship (SAR) Studies of Benzo[d][1][2][3]triazin-4(3H)-one Derivatives
Elucidation of Key Pharmacophoric Features
The pharmacophoric features of benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one derivatives are crucial for their interaction with biological targets. The core scaffold itself, consisting of a fused benzene (B151609) and triazinone ring system, provides a rigid framework for the spatial arrangement of various functional groups.
Key pharmacophoric elements often include:
Hydrogen Bond Donors and Acceptors: The triazinone ring contains nitrogen atoms and a carbonyl group that can participate in hydrogen bonding interactions with protein residues. For instance, in a related series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione inhibitors of D-amino acid oxidase (DAAO), the nitrogen at the 4-position is proposed to form a hydrogen bond with the backbone carbonyl of a glycine (B1666218) residue. nih.gov
Aromatic/Hydrophobic Regions: The benzene ring of the benzotriazinone core provides a hydrophobic surface that can engage in van der Waals or pi-stacking interactions with hydrophobic pockets within a protein binding site. nih.gov
Substituent Positions: The positions on the benzene ring (such as C6) and the nitrogen at position 3 (N3) are key points for substitution to modulate the compound's properties. Substituents at these positions can influence steric and electronic properties, thereby affecting binding affinity and selectivity.
For 6-Iodobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one, the iodine atom at the 6-position is a significant feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein, which can contribute to binding affinity. The size and lipophilicity of the iodine atom can also influence how the molecule fits into a binding pocket.
Influence of Substituent Effects on Biological Potency and Selectivity
The nature and position of substituents on the benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one scaffold play a critical role in determining the biological potency and selectivity of the derivatives.
Electronic Effects: Electron-withdrawing groups, such as halogens (like iodine), can alter the electron distribution of the aromatic ring system. This can influence the pKa of nearby functional groups and the strength of interactions like hydrogen bonding.
Steric Effects: The size of the substituent can dictate the accessibility of the molecule to the binding site. A bulky substituent might prevent the molecule from fitting into a narrow binding pocket, or it could provide additional favorable interactions in a larger pocket. The iodine atom at the 6-position introduces significant bulk compared to a hydrogen atom.
In a study of related 1,2,4-triazine (B1199460) antagonists for the G-protein-coupled receptor 84 (GPR84), substitution of aromatic rings with halides (fluorine, chlorine, bromine) led to a decrease in activity that was dependent on the atomic size. nih.gov This suggests that for certain targets, the size of the halogen at a specific position can be a critical determinant of potency.
Correlation between Molecular Structure and Observed Bioactivity
The relationship between the molecular structure of benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one derivatives and their biological activity is a key area of investigation for lead optimization. Structure-activity relationship (SAR) studies aim to identify which structural modifications lead to enhanced biological effects.
For the broader class of triazine-containing compounds, SAR studies have revealed important trends:
In a series of 1,2,4-triazolo[1,5-a] nih.govnih.govpensoft.nettriazin-5,7-dione analogues, the nature and position of substituents on a phenyl ring attached to the core structure significantly influenced their inhibitory activity against thymidine (B127349) phosphorylase. nih.gov
For some 1,2,4-benzotriazine (B1219565) derivatives, the nature of substituents at position 3 was found to modulate the hydrophilic-lipophilic balance and, consequently, the binding capability to receptor sites. nih.gov
While specific SAR data for 6-Iodobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one is not detailed in the provided results, general principles suggest that the 6-iodo substituent would significantly impact its bioactivity profile compared to the unsubstituted parent compound. Its size, lipophilicity, and ability to form halogen bonds would be key factors in its interaction with specific biological targets. For example, in a series of quinazolinone derivatives, a 6-iodo substituent was part of the core structure of compounds that exhibited significant antibacterial activity. researchgate.net
Molecular Targets and Mechanisms of Action for Benzo[d]nih.govnih.govnih.govtriazin-4(3H)-one Ligands
Identifying the molecular targets and understanding the mechanisms of action of benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one derivatives are essential for their development as therapeutic agents.
Identification of Protein Binding Sites
The specific protein targets for 6-Iodobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one are not explicitly identified in the provided search results. However, related triazine scaffolds have been shown to interact with a variety of protein targets. For example:
Derivatives of pyrazolo[4,3-e] nih.govnih.govnih.govtriazine have been investigated as inhibitors of protein kinases such as AKT, BTK, and CDK2. mdpi.commdpi.com
A series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones were identified as potent inhibitors of D-amino acid oxidase (DAAO), with key interactions involving hydrogen bonds with residues like Tyr228 and Arg283. nih.gov
Some triazine derivatives have shown inhibitory activity against thymidine phosphorylase, an enzyme involved in angiogenesis. nih.gov
Computational docking studies on related compounds have helped to visualize potential binding modes. For instance, 3-(benzofuran-2-ylmethyl) substituted benzotriazinone derivatives were docked into the active site of chorismate mutase, revealing strong hydrogen bonding and hydrophobic interactions. nih.gov These studies suggest that the benzo[d] nih.govnih.govnih.govtriazin-4(3H)-one scaffold can fit into well-defined binding pockets of various enzymes.
Allosteric and Orthosteric Modulation Mechanisms
The mechanism by which a ligand modulates its target can be either orthosteric or allosteric.
Orthosteric modulation involves the ligand binding to the primary active site of the protein, often competing with the endogenous substrate or ligand.
Allosteric modulation occurs when a ligand binds to a site distinct from the active site, inducing a conformational change that alters the protein's activity.
The provided information does not definitively classify the modulation mechanism for 6-Iodobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one. However, the docking studies on related compounds, which show binding within active sites, suggest an orthosteric mechanism of action for those particular derivatives. nih.gov For example, 1,2,4-triazine derivatives have been identified as competitive antagonists of GPR84, indicating binding at the orthosteric site. nih.gov
Pathway Perturbation and Cellular Responses
The interaction of a bioactive compound with its molecular target(s) leads to the perturbation of cellular pathways and ultimately elicits a cellular response. The nature of this response depends on the function of the target protein.
For various triazine derivatives, the following cellular responses have been observed:
Antiproliferative Activity: Many triazine derivatives have been evaluated for their anticancer properties. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides exhibited strong cytotoxic activity in cancer cell lines. mdpi.com The cellular response to these compounds can include the induction of apoptosis (programmed cell death). nih.govnih.gov
Anti-inflammatory Effects: Certain 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines have demonstrated anti-inflammatory activity. nih.gov
Antiviral and Antibacterial Activity: Some benzotriazin-4(3H)-one derivatives have shown promising activity against bacteria and viruses. researchgate.net For example, 6-iodo-2-methyl-quinazolin-4-one derivatives, which share a similar halogenated bicyclic core, displayed significant antibacterial activity. researchgate.net
The specific pathways perturbed by 6-Iodobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one would depend on its molecular target. If it were to act as a kinase inhibitor, for example, it could disrupt signaling pathways involved in cell growth and survival. If it targets a bacterial enzyme, it would interfere with essential metabolic or structural pathways in the pathogen.
Computational Chemistry and Molecular Modeling Studies of 6 Iodobenzo D 1 2 3 Triazin 4 3h One and Analogues
Molecular Docking Analyses of 6-Iodobenzo[d]mdpi.comnih.govnih.govtriazin-4(3H)-one with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding the basis of molecular recognition and for structure-based drug design.
Docking studies on analogues of 6-Iodobenzo[d] mdpi.comnih.govnih.govtriazin-4(3H)-one, such as benzotriazinone derivatives and iodinated quinazolinones, have been instrumental in predicting their binding modes within the active sites of various biological targets. nih.govnih.gov For instance, in studies involving 6-iodo-2-methylquinazolin-4-(3H)-one derivatives as potential antitumor agents, molecular docking was used to investigate their interaction with the enzyme dihydrofolate reductase (DHFR), a well-known target in cancer therapy. nih.govrsc.org
These computational models predict that the ligands position themselves within the enzyme's binding pocket, stabilized by a network of interactions. The core heterocyclic scaffold (the benzotriazinone or quinazolinone ring system) typically engages in hydrophobic interactions with nonpolar amino acid residues. The iodine atom at the 6-position is significant as it can enhance lipophilicity, potentially strengthening these hydrophobic interactions and improving molecular absorption. nih.gov Furthermore, the carbonyl group and nitrogen atoms on the triazinone ring are predicted to act as key hydrogen bond acceptors and donors, forming crucial connections with polar residues in the active site.
The analysis of docking results allows for a detailed profiling of the interactions between the ligand and the protein's active site. For the analogous 6-iodo-2-methylquinazolin-4-(3H)-one derivatives docked with DHFR, specific interactions have been identified that are likely relevant for the 6-iodobenzotriazinone scaffold as well. nih.govrsc.org The docking results revealed a good correlation between the calculated binding affinity and the experimental cytotoxic activity, underscoring the predictive power of the model. nih.gov
Key interactions often involve hydrogen bonds with amino acid residues that are critical for the enzyme's catalytic function or for substrate binding. Hydrophobic and van der Waals interactions also play a significant role, particularly with residues lining the binding pocket. The table below summarizes typical interactions observed for a potent iodinated quinazolinone analogue, which serves as a model for 6-Iodobenzo[d] mdpi.comnih.govnih.govtriazin-4(3H)-one.
| Biological Target | Interacting Amino Acid Residues | Type of Interaction | Reference Compound |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Ile7, Arg70, Leu22 | Hydrogen Bond, Hydrophobic | 6-iodo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one |
| E. coli FabH | His244, Asn274 | Hydrogen Bond | Benzotriazinone derivatives |
| Vitamin D Receptor | Ser237, Arg274 | Hydrogen Bond | Benzotriazinone derivatives |
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Molecular docking is a primary tool in this process. For classes of compounds like benzotriazinones, bioinformatics and molecular modeling studies are valuable for confining the investigation to the most promising potential targets, thereby saving significant time and resources. nih.gov
The typical workflow involves docking a large database of compounds against the three-dimensional structure of a target protein. The compounds are then ranked based on their predicted binding affinity (scoring function). Those with the best scores are selected as "hits" for further experimental validation. This approach has been successfully applied to identify benzotriazinone derivatives with potential antibacterial and anticancer activities by screening them against targets like E. coli FabH and the vitamin D receptor. nih.gov This strategy could be effectively employed to identify novel biological targets for 6-Iodobenzo[d] mdpi.comnih.govnih.govtriazin-4(3H)-one or to discover other potent analogues from virtual libraries.
Quantum Chemical Investigations of 6-Iodobenzo[d]mdpi.comnih.govnih.govtriazin-4(3H)-one
Quantum chemical methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic properties of molecules, which govern their stability, reactivity, and spectroscopic characteristics.
DFT calculations have been performed on analogous benzotriazinone carboxamides to understand their electronic structure and reactivity. mdpi.com These studies typically involve geometry optimization of the molecule to find its most stable three-dimensional conformation. Subsequently, analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are conducted. mdpi.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Such calculations for 6-Iodobenzo[d] mdpi.comnih.govnih.govtriazin-4(3H)-one would elucidate its electronic properties, helping to predict its behavior in chemical reactions and biological systems. The table below shows representative electronic parameters calculated for benzotriazinone analogues using DFT at the B3LYP/6-311+G* level of theory. mdpi.com
| Parameter | Description | Typical Value for Analogues (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 4.5 |
Conformational analysis, often performed alongside geometry optimization in DFT studies, explores the different spatial arrangements of a molecule and their relative energies. For a semi-rigid structure like 6-Iodobenzo[d] mdpi.comnih.govnih.govtriazin-4(3H)-one, this analysis would confirm the planarity of the fused ring system and determine the preferred orientation of any substituents.
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactivity of a molecule. mdpi.com An MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com
For a molecule like 6-Iodobenzo[d] mdpi.comnih.govnih.govtriazin-4(3H)-one, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the triazinone ring, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. mdpi.com The hydrogen atom on the nitrogen at the 3-position (N3) would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. Understanding this charge landscape is crucial for predicting non-covalent interactions, which are fundamental to ligand-receptor binding. mdpi.com
Future Directions and Research Perspectives for 6 Iodobenzo D 1 2 3 Triazin 4 3h One
Innovations in Synthetic Routes and Chemical Transformations for Halo-Benzotriazinones
The future development of drugs based on the 6-iodobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one scaffold is contingent on the availability of efficient and innovative synthetic methodologies. While traditional syntheses often rely on the diazotization of 2-aminobenzamides, which can involve harsh acidic conditions, modern organic synthesis is moving towards milder and more sustainable approaches. acs.org
A significant innovation is the use of photochemical methods. Recently, a protocol for synthesizing substituted benzotriazin-4(3H)-ones using a photocyclization reaction of acyclic aryl triazine precursors has been developed. acs.org This method, which employs violet light (420 nm) and can be performed in a continuous flow reactor, offers excellent yields in short residence times without the need for additives or photocatalysts. nih.govacs.org This "green chemistry" approach represents a substantial improvement over classical routes, offering scalability and process robustness. acs.org
Furthermore, the halogen substituent, particularly iodine, on the benzotriazinone ring makes these compounds ideal substrates for a variety of modern cross-coupling reactions. The iodine atom at the 6-position can serve as a versatile handle for introducing molecular diversity through transition-metal-catalyzed reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and carbonylative Suzuki couplings are powerful tools for forming new carbon-carbon bonds. nih.govorganic-chemistry.org For instance, a denitrogenative Suzuki coupling of benzotriazoles with boronic acids has been developed, providing a novel route to ortho-amino-substituted biaryl derivatives. nih.gov This highlights the potential to use 6-iodobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one as a building block to create a library of 6-aryl or 6-alkenyl derivatives, significantly expanding the chemical space for drug discovery.
Future research will likely focus on expanding the scope of these modern synthetic methods for halo-benzotriazinones. This includes the development of novel light-promoted reactions, such as the denitrogenative ortho-selenylation of benzotriazinones, and optimizing cross-coupling conditions to accommodate a wider range of functional groups. rsc.org
| Synthetic Method | Description | Advantages | Reference |
| Photochemical Cyclization | Uses violet light to cyclize acyclic aryl triazine precursors into the benzotriazinone core. | Mild conditions, no additives, high yields, suitable for continuous flow. | nih.govacs.org |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction of the halo-benzotriazinone with an organoboronic acid to form a C-C bond. | High functional group tolerance, creates diverse biaryl structures. | nih.govorganic-chemistry.org |
| Carbonylative Suzuki Coupling | A variation of the Suzuki coupling that incorporates a carbonyl group, leading to biaryl ketone derivatives. | Introduces a ketone linker, expanding structural diversity. | nih.gov |
| Denitrogenative Selenylation | Visible-light-promoted cross-coupling between benzotriazinones and selenosulfonates. | Provides a route to ortho-selenylated benzamides under mild conditions. | rsc.org |
Discovery of Novel Biological Activities and Therapeutic Applications for Iodinated Derivatives
The benzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one nucleus is a "privileged scaffold" known to exhibit a wide spectrum of biological activities. Derivatives have been reported as anticancer, antibacterial, anti-inflammatory, anticonvulsant, and anti-HIV agents. nih.govmdpi.com For instance, various derivatives have shown potent cytotoxic activity against human liver carcinoma (HepG2) cell lines and have been investigated as alpha-glucosidase inhibitors for potential antidiabetic applications. mdpi.comacs.orgnih.gov Additionally, certain derivatives have demonstrated significant nematicidal activity. researchgate.net
The specific role of the iodine substituent at the 6-position is a key area for future investigation. Halogen atoms, particularly heavier ones like iodine, can participate in halogen bonding—a specific non-covalent interaction that can enhance binding affinity and selectivity to biological targets. This property could be exploited to develop highly potent and specific inhibitors for various enzymes or receptors.
While research specifically on the biological profile of 6-iodobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one is limited, studies on closely related iodinated heterocyclic scaffolds provide promising leads. For example, a recent study on 6-iodo-2-(trifluoromethyl)-4(3H)-quinazolinone derivatives revealed that these compounds possess notable antimicrobial properties. researchgate.net Schiff's bases derived from 3-amino-6-iodo-2-(trifluoromethyl)quinazolinone showed potent activity against certain fungi, comparable to the standard drug ketoconazole. researchgate.net Given the structural similarity between the quinazolinone and benzotriazinone cores, it is highly probable that 6-iodobenzotriazinone derivatives could also exhibit potent antifungal or antibacterial activities.
Future research should focus on:
Broad-Spectrum Screening: Systematically screening 6-iodobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one and its derivatives against a wide panel of biological targets, including kinases, proteases, and microbial enzymes.
Anticancer Investigations: Exploring its potential as an anticancer agent, focusing on mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cancer-related signaling pathways.
Antimicrobial Development: Investigating its efficacy against a range of bacterial and fungal pathogens, particularly drug-resistant strains. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design
The process of drug discovery is lengthy and expensive, but the integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift to accelerate this process. frontiersin.orgnih.gov These computational tools can be powerfully applied to the design and optimization of novel derivatives of 6-iodobenzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one.
Virtual and Phenotypic Screening: ML algorithms can be used to build predictive models for high-throughput virtual screening. nih.gov By training a model on existing data of benzotriazinone analogs and their activities, researchers can rapidly screen vast virtual libraries of potential derivatives of 6-iodobenzotriazinone to prioritize the most promising candidates for synthesis and experimental testing. nih.gov ML-based analytics can also be applied to advanced imaging from phenotypic screens to identify complex cellular changes induced by compounds, helping to uncover novel mechanisms of action. nih.gov
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how different substituents on the benzotriazinone scaffold influence biological activity. frontiersin.org This allows for the rational design of more potent analogs. ML models are also adept at predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, enabling the early identification and filtering out of candidates that are likely to fail in later stages of drug development. youtube.com
Future research in this area will involve creating bespoke ML models specifically for the benzotriazinone chemical space to guide the exploration of 6-iodo derivatives for specific diseases like cancer or infectious diseases. rsc.org
Development of Multifunctional Benzo[d]nih.govnih.govacs.orgtriazin-4(3H)-one Derivatives
Complex multifactorial diseases such as cancer, neurodegenerative disorders, and certain infectious diseases often involve multiple biological targets. The traditional "one target, one molecule" approach may be insufficient for these conditions. nih.gov A promising strategy is the development of multifunctional or hybrid molecules, where a single chemical entity is designed to interact with two or more targets simultaneously. nih.gov
The benzo[d] nih.govnih.govacs.orgtriazin-4(3H)-one scaffold, with its proven diverse bioactivities, is an excellent starting point for designing such multi-target-directed ligands. nih.govmdpi.com The 6-iodo group provides a convenient attachment point for linking the benzotriazinone core to other known pharmacophores, creating a novel hybrid molecule with a dual or synergistic mode of action.
A highly efficient method for creating such hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com For example, the 6-iodo-benzotriazinone could be converted to a 6-azido derivative, which could then be "clicked" onto an alkyne-containing molecule of a second pharmacophore. The resulting 1,2,3-triazole linker is stable and has been shown to be a valuable component in bioactive hybrid molecules. mdpi.comnih.gov
Potential future directions include:
Anticancer Hybrids: Combining the cytotoxic benzotriazinone core with a molecule that inhibits a different cancer pathway, such as angiogenesis or drug resistance mechanisms.
Antimicrobial Conjugates: Linking the benzotriazinone scaffold to another class of antibacterial or antifungal agent to create a dual-action drug that could overcome resistance.
Neuroprotective Agents: Designing hybrids that combine a neuroprotective benzotriazinone derivative with a moiety targeting a specific aspect of neurodegenerative disease, such as amyloid-beta aggregation or oxidative stress. nih.gov
This molecular hybridization strategy could lead to the development of innovative therapeutics with improved efficacy and a lower likelihood of developing resistance. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
